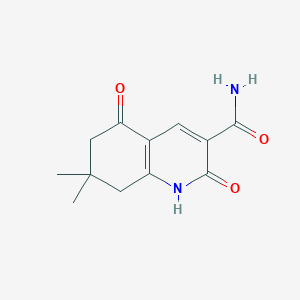

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound with the molecular formula C12H13NO4 It is known for its unique structure, which includes a quinoline core with various functional groups attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, with a diketone. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

- CAS Number : 106551-79-5

- SMILES Notation : CC1(CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1)C

The compound features a quinoline core with various functional groups that enhance its reactivity and interaction with biological systems.

Chemistry

In synthetic chemistry, 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide serves as a building block for more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions. The compound's synthesis typically involves cyclization reactions using substituted anilines and diketones under acidic or basic conditions .

Biology

This compound is being investigated for its potential biological activities:

- Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The structural features contribute to its ability to disrupt microbial cell function.

- Anticancer Activity : Studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds derived from the hexahydroquinoline structure have shown promising results in inhibiting the proliferation of cancer cells such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). The mechanism involves interaction with specific molecular targets that regulate cell growth and apoptosis .

Medicine

The therapeutic potential of this compound is under exploration:

- Anti-inflammatory Effects : Recent studies highlight its ability to modulate inflammatory responses by inhibiting key mediators such as transforming growth factor-beta 1 (TGF-β1). This suggests potential applications in treating inflammatory diseases .

- Drug Development : Ongoing research aims to develop this compound into novel therapeutic agents targeting specific diseases. Its ability to interact with enzymes and receptors makes it a candidate for drug design .

Industry

In industrial applications, the compound is utilized as an intermediate in the synthesis of pharmaceuticals and other materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of hexahydroquinoline derivatives on various cancer cell lines (HeLa and HT-29), researchers found that specific derivatives exhibited significant cytotoxicity. The study utilized the MTT assay to quantify cell viability post-treatment with synthesized compounds .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit TGF-β1 levels in vitro. This finding suggests a therapeutic role in managing inflammatory diseases by modulating immune responses .

Mecanismo De Acción

The mechanism of action of 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes .

Comparación Con Compuestos Similares

- 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

- 2-Amino-7,7-dimethyl-5-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Comparison: Compared to its analogs, 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific functional groups and structural configurationFor instance, the presence of the carboxamide group may enhance its ability to form hydrogen bonds, affecting its interaction with biological targets .

Actividad Biológica

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, cytotoxicity against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

- CAS Number : 106551-79-5

- SMILES Notation : CC1(CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1)C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of hexahydroquinoline derivatives. In a study involving 15 synthesized compounds based on the hexahydroquinoline structure, it was found that certain derivatives exhibited significant inhibition of inflammatory mediators. The compound designated as 3e showed a notable decrease in transforming growth factor-beta 1 (TGF-β1) levels and increased levels of complement proteins C3 and C9, indicating a potential role in modulating inflammation .

2. Cytotoxic Effects

The cytotoxicity of this compound was assessed using the MTT assay on the 3T3 cell line. Among the tested compounds from the hexahydroquinoline series, three demonstrated low cytotoxic effects and were selected for further investigation into their mechanisms of action against induced inflammation .

3. Molecular Interactions

Molecular docking studies revealed that compound 3e interacts favorably with TGF-β1 through various bonding interactions including hydrophobic and hydrogen bonds with specific amino acids (Leu142, Tyr84, Ile13). This suggests a targeted mechanism of action that warrants further exploration in vivo .

Table 1: Cytotoxicity Results of Hexahydroquinoline Derivatives

| Compound | IC50 (μM) ± SD | % Inhibition at 38 μM |

|---|---|---|

| 1 | 1.6 ± 0.2 | 84 ± 7 |

| 2 | >38 | - |

| 3 | >38 | - |

| 4 | 3.6 ± 0.5 | 87 ± 3 |

| 5 | 3.0 ± 0.3 | 96 ± 4 |

Table 2: Inflammatory Mediators Modulated by Compound 3e

| Mediator | Baseline Level | Post-Treatment Level |

|---|---|---|

| TGF-β1 | High | Significantly Reduced |

| Complement C3 | Low | Increased |

| Complement C9 | Low | Increased |

Case Studies

In a recent study focused on the synthesis and characterization of hexahydroquinoline derivatives, researchers synthesized compounds using the Hantzsch synthesis method and evaluated their biological activities. The selected compounds were subjected to in vitro assays to determine their efficacy against inflammatory responses induced by lipoxygenase .

Propiedades

IUPAC Name |

7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(2)4-8-6(9(15)5-12)3-7(10(13)16)11(17)14-8/h3H,4-5H2,1-2H3,(H2,13,16)(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFFGOSLAKBTIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=O)N2)C(=O)N)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.